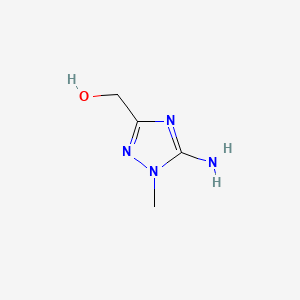
5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a methanol group attached to a triazole ring. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol typically involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under esterification conditions . This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in the synthesis of energetic salts.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor for nucleoside analogues.
1H-1,2,3-Triazole: Commonly used in click chemistry and as a building block for various pharmaceuticals.
Uniqueness
5-Amino-1-methyl-1H-1,2,4-triazole-3-methanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
90359-00-5 |
|---|---|
Fórmula molecular |
C4H8N4O |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(5-amino-1-methyl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C4H8N4O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3,(H2,5,6,7) |
Clave InChI |
NQDFUNABLVGWTB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)

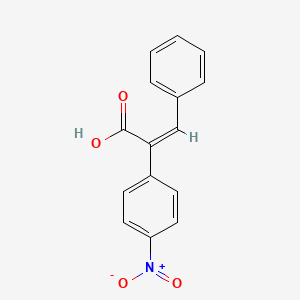
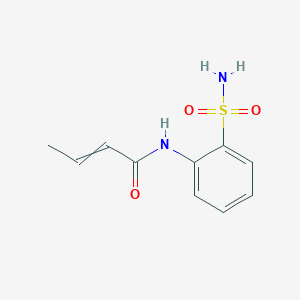
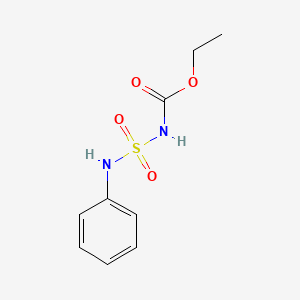
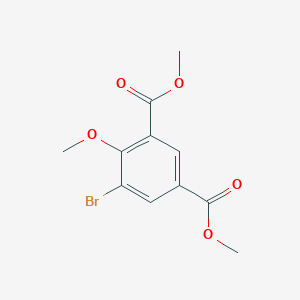





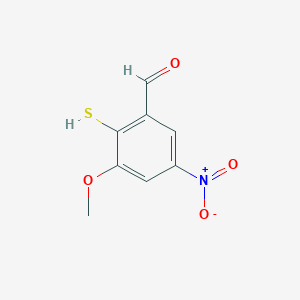
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)

